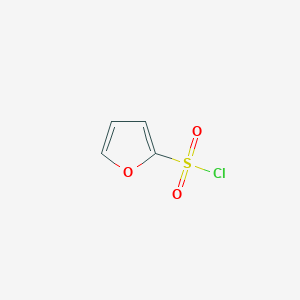
4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid
Descripción general
Descripción
The compound 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid is a derivative of quinoxalin-2(1H)-one, which is a heterocyclic compound. The structure of this compound suggests that it contains a quinoxaline moiety linked to a butyric acid chain with an additional oxo group. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of similar compounds have been explored, which can give insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related 3-acyl quinoxalin-2(1H)-ones has been achieved through a silver-catalyzed decarboxylative acylation process using α-oxo-carboxylic acids . This method involves the generation of an active acyl radical from α-oxo-carboxylic acids, which then participates in direct C-H bond acylation of quinoxalin-2(1H)-ones. The process exhibits excellent chemoselectivity and allows for the functionalization of both N1- and C3-positions on the quinoxaline ring. This method could potentially be applied to synthesize the compound of interest by choosing the appropriate α-oxo-carboxylic acid precursor.
Molecular Structure Analysis
While the exact molecular structure of 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid is not provided, we can infer from related compounds that the molecule would exhibit certain structural features. For instance, the crystal and molecular structure of a similar compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using single crystal X-ray diffraction . This analysis revealed a bent side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment. Such structural details, including hydrogen bonding patterns and molecular conformations, are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the functional groups present in its structure. The acyl quinoxalin-2(1H)-ones synthesized in the study could undergo further chemical transformations due to the presence of reactive sites such as the acyl group and the nitrogen atoms in the quinoxaline ring. These sites could participate in various chemical reactions, including nucleophilic addition or substitution, which could be used to further modify the compound or to study its reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid would likely be influenced by its molecular structure. The presence of multiple hydrogen bond donors and acceptors, as seen in the related compound , suggests that it could exhibit strong intermolecular interactions, potentially leading to high melting points and solubility in polar solvents. The compound's acidity, stability, and solubility would be key parameters to consider in its application and handling. The crystal structure analysis of a related compound indicates the formation of a supramolecular structure through hydrogen bonding, which could also be expected for the compound .
Aplicaciones Científicas De Investigación
Quinoxaline Derivatives in Scientific Research
Biological Activities and Applications : Quinoxaline derivatives, including structures akin to 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid, have been extensively studied for their diverse biological activities. These compounds are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Recent reviews and research articles highlight the significant therapeutic potential and biomedical applications of quinoxalines, suggesting their efficacy in treating various diseases including chronic and metabolic disorders, as well as their use in anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces (Pareek & Kishor, 2015); (Verma, Quraishi, & Ebenso, 2020).
Environmental and Aquatic Effects : The environmental fate and effects of related oxo-process chemicals have been investigated, demonstrating generally low concern to aquatic life due to their rapid biodegradability and negligible threat when inadvertently released into the environment. This highlights the environmental safety considerations in the application of such chemicals (Staples, 2001).
Oxidative Stress and Toxicity : The role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-dioxide derivatives, which are structurally related to the compound , has been documented. These derivatives are known for their use as growth promoters and antibacterial agents but can induce various toxic effects mediated through oxidative stress, emphasizing the importance of understanding these mechanisms for safer application and development of new compounds with reduced toxicity (Wang et al., 2016).
Material Science and Nanotechnology : In the realm of material science and nanotechnology, quinoxaline derivatives have been explored for their applications in creating nano and microstructures, sensors, and semiconductors. The unique properties of these compounds, such as their excellent π–π stacking ability, make them valuable in the development of advanced materials and devices (Segura, Juárez, Ramos, & Seoane, 2015).
Propiedades
IUPAC Name |
4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-7-14(11(16)5-6-12(17)18)9-4-2-1-3-8(9)13-10/h1-4H,5-7H2,(H,13,15)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOKITZBLHGWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389833 | |
| Record name | 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid | |
CAS RN |
462068-46-8 | |
| Record name | 3,4-Dihydro-γ,3-dioxo-1(2H)-quinoxalinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)





![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)
